Hexa-2,4-dien-1-ol
Overview
Description
Hexa-2,4-dien-1-ol, also known as sorbic alcohol or sorbyl alcohol, is a medium-chain primary fatty alcohol with the molecular formula C6H10O. It is characterized by two trans double bonds at positions 2 and 4, making it a primary allylic alcohol. This compound is known for its role as a fragrance and flavoring agent, imparting a fresh, grassy scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-2,4-dien-1-ol can be synthesized through various methods, including the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid). This process involves the use of homogeneous ruthenium catalysts, such as Cp*-ruthenium (II) complexes, under specific conditions (50°C and 4 MPa) in diethyl ether as a solvent . Another method involves the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride, which is a common experiment in undergraduate organic chemistry laboratories .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of commercially available sorbic acid. The process is optimized to achieve high selectivity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Selective hydrogenation can convert it to hex-3-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use ruthenium or palladium catalysts.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexa-2,4-dienoic acid or hexadienal.
Reduction: Hex-3-en-1-ol.
Substitution: Various substituted hexadien-1-ol derivatives.
Scientific Research Applications
Hexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant scent.
Mechanism of Action
The mechanism of action of hexa-2,4-dien-1-ol involves its interaction with molecular targets through its hydroxyl group and conjugated double bonds. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Hexa-2,4-dien-1-ol is unique due to its specific structure and properties. Similar compounds include:
Hexa-2,4-dienoic acid:
Hex-3-en-1-ol:
Hexadienal: An aldehyde derivative with distinct chemical properties.
These compounds share some similarities in their chemical structure but differ significantly in their applications and reactivity.
Properties
IUPAC Name |
hexa-2,4-dien-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRRNXMZYDVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047632 | |
Record name | 2,4-Hexadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-28-4 | |
Record name | 2,4-Hexadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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